molecular formula C19H17FN4O2 B2927449 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170155-52-8

5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2927449
CAS No.: 1170155-52-8
M. Wt: 352.369
InChI Key: YAGIFQLAPPAFPR-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic core comprising a pyrrolo-triazole-dione system. The structure includes two substituted aromatic rings: a 3,5-dimethylphenyl group at position 5 and a 3-fluoro-4-methylphenyl group at position 1.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-10-6-11(2)8-14(7-10)23-18(25)16-17(19(23)26)24(22-21-16)13-5-4-12(3)15(20)9-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIFQLAPPAFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, typically starting with the preparation of the necessary precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Application/Notes
Target Compound Pyrrolo-triazole-dione 3,5-dimethylphenyl, 3-fluoro-4-methylphenyl Unknown (speculated pesticidal/antifungal)
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) Pyrrole-dione 3,4-dichloro, 4-fluorophenyl Fungicide; acts via mitochondrial disruption
Pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone) Pyridazinone 4-chloro, 5-amino, 2-phenyl Herbicide; inhibits photosynthesis
Triazepine-dione derivatives (e.g., pyrrolo[3,4-f][1,3,5]triazepine-2,4-dione) Pyrrolo-triazepine-dione Varied amines (e.g., hydroxylamine, ethanolamine) Synthetic intermediates; unconfirmed bioactivity

Key Findings

Core Structure Differences: The target compound’s pyrrolo-triazole-dione system distinguishes it from simpler pyrrole-diones (e.g., fluoroimide) and pyridazinones (e.g., pyrazon). The fused triazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions with biological targets . Compared to triazepine-dione derivatives , the triazole ring in the target compound likely confers greater thermodynamic stability due to aromaticity.

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound contrasts with fluoroimide’s 4-fluorophenyl group. The meta-fluoro and para-methyl substituents could improve membrane permeability compared to fluoroimide’s para-fluoro and dichloro groups .

Potential Applications: Fluoroimide’s fungicidal activity and pyrazon’s herbicidal action imply that the target compound’s hybrid structure could combine broad-spectrum pesticidal properties. The fluorine atom may further enhance environmental persistence compared to non-halogenated analogs.

Biological Activity

The compound 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo-triazole family and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C19H18F N5O2
  • Molecular Weight : 365.38 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo-triazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
  • Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be in the low micromolar range.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • In vitro Studies : The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
  • Mechanism : It is believed that the compound disrupts bacterial cell membrane integrity and inhibits DNA synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been explored as well:

  • Experimental Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to controls.
  • Biochemical Pathways : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeTest SystemEffectReference
AnticancerBreast Cancer Cell LinesInduces apoptosis
AntimicrobialVarious Bacterial StrainsInhibits growth
Anti-inflammatoryCarrageenan-induced EdemaReduces swelling

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